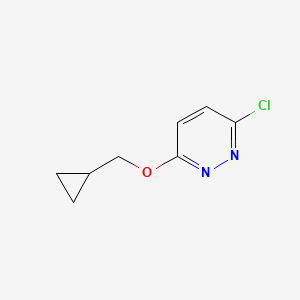

3-Chloro-6-(cyclopropylmethoxy)pyridazine

CAS No.: 1019619-79-4

Cat. No.: VC2790035

Molecular Formula: C8H9ClN2O

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019619-79-4 |

|---|---|

| Molecular Formula | C8H9ClN2O |

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | 3-chloro-6-(cyclopropylmethoxy)pyridazine |

| Standard InChI | InChI=1S/C8H9ClN2O/c9-7-3-4-8(11-10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 |

| Standard InChI Key | WJSRYIFIFQYZOV-UHFFFAOYSA-N |

| SMILES | C1CC1COC2=NN=C(C=C2)Cl |

| Canonical SMILES | C1CC1COC2=NN=C(C=C2)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

3-Chloro-6-(cyclopropylmethoxy)pyridazine features a pyridazine core (a six-membered heterocyclic ring containing two adjacent nitrogen atoms) with a chloro group at position 3 and a cyclopropylmethoxy substituent at position 6. This compound belongs to the broader class of substituted pyridazines, which have demonstrated utility in medicinal chemistry.

Related Compounds

Several structural analogs share chemical features with 3-Chloro-6-(cyclopropylmethoxy)pyridazine. For instance, 3-Chloro-6-hydrazinopyridazine (CAS: 17284-97-8) represents a related compound with documented properties including:

| Property | Value |

|---|---|

| Melting point | 137-141 °C |

| Boiling point | 271.0±23.0 °C (Predicted) |

| Density | 1.63±0.1 g/cm³ (Predicted) |

| pKa | 5.34±0.20 (Predicted) |

| Appearance | Off-white powder |

| Molecular Weight | 144.56 |

Synthesis Pathways

Starting Materials and Intermediates

Key starting materials for the synthesis of 3-Chloro-6-(cyclopropylmethoxy)pyridazine would likely include:

-

3,6-Dichloropyridazine

-

Cyclopropylmethanol or cyclopropylmethyl bromide

-

Appropriate base (e.g., potassium carbonate, sodium hydride)

The synthesis of the required cyclopropylmethoxy substituent is referenced in the literature, where researchers note: "For the cyclopentyloxy and cyclopropylmethoxy substituents, we utilized a nucleophilic displacement of the corresponding alkyl bromides to ultimately provide..." . This approach suggests that cyclopropylmethyl bromide serves as an effective alkylating agent for introducing the cyclopropylmethoxy group.

Reaction Conditions

The reaction conditions for synthesizing 3-Chloro-6-(cyclopropylmethoxy)pyridazine would typically involve:

-

Aprotic polar solvents such as DMF, DMSO, or acetone

-

Elevated temperatures (50-100°C)

-

Base-mediated conditions to facilitate nucleophilic substitution

-

Inert atmosphere to prevent side reactions

Similar pyridazine derivatives have been synthesized under these conditions with good yields, suggesting that 3-Chloro-6-(cyclopropylmethoxy)pyridazine could be prepared efficiently using established synthetic methodologies .

Applications and Biological Activity

Medicinal Chemistry Applications

3-Chloro-6-(cyclopropylmethoxy)pyridazine serves as a valuable building block in medicinal chemistry, particularly for the synthesis of bioactive compounds. The presence of both a reactive chloro group and a cyclopropylmethoxy substituent allows for further functionalization to create more complex molecules with targeted biological activities.

Role in PDE4 Inhibitor Development

The structural features of 3-Chloro-6-(cyclopropylmethoxy)pyridazine align with those found in phosphodiesterase-4 (PDE4) inhibitors. Research on related compounds indicates that pyridazine derivatives with appropriate substituents can exhibit potent inhibitory activity against PDE4 enzymes. For instance, the research on triazolothiadiazines and triazolopyridazines with various substituents, including cyclopropylmethoxy groups, demonstrated nanomolar potency against PDE4A .

Structure-Activity Relationships

The literature on related compounds provides insights into potential structure-activity relationships involving 3-Chloro-6-(cyclopropylmethoxy)pyridazine. In particular:

-

The cyclopropylmethoxy group appears to be an important pharmacophoric element in PDE4 inhibitors, contributing to both potency and pharmacokinetic properties.

-

The chloro substituent at position 3 serves as a potential site for further derivatization through nucleophilic substitution reactions.

-

The pyridazine core provides a rigid scaffold that can position substituents optimally for target binding.

These structure-activity insights suggest that 3-Chloro-6-(cyclopropylmethoxy)pyridazine could serve as a key intermediate in the development of bioactive compounds with specific molecular recognition properties .

Analytical Characterization

Chromatographic Analysis

For purification and analysis, chromatographic techniques such as HPLC would be valuable. Expected retention characteristics would be influenced by:

-

The moderate polarity imparted by the pyridazine nitrogen atoms

-

The lipophilic contribution of the cyclopropylmethoxy group

-

The electronic effects of the chloro substituent

Based on related compounds, suitable HPLC conditions might include C18 columns with acetonitrile/water mobile phases containing small amounts of acid modifiers .

Chemical Reactivity

The reactivity profile of 3-Chloro-6-(cyclopropylmethoxy)pyridazine is characterized by:

-

Nucleophilic Aromatic Substitution: The chloro group at position 3 is susceptible to displacement by nucleophiles, enabling further functionalization.

-

Stability Considerations: The cyclopropylmethoxy group may be sensitive to strongly acidic conditions due to potential cleavage of the ether linkage.

-

Coordination Chemistry: The nitrogen atoms in the pyridazine ring can potentially coordinate with metals, a property that might be relevant for certain applications.

These reactivity patterns make 3-Chloro-6-(cyclopropylmethoxy)pyridazine a versatile building block for diverse chemical transformations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume